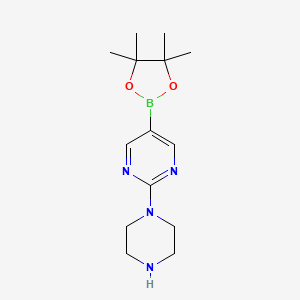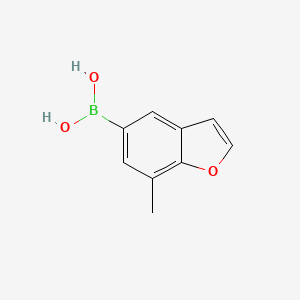![molecular formula C20H24N2O3 B13410040 (1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one](/img/structure/B13410040.png)
(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one” is a complex organic molecule characterized by multiple rings and functional groups. Such compounds often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of complex organic compounds like this one typically involves multiple steps, including the formation of rings, introduction of functional groups, and stereochemical control. Common synthetic routes may include:
Cyclization reactions: to form the tetracyclic core.
Functional group transformations: to introduce hydroxyl, methyl, and ethylidene groups.
Stereoselective reactions: to ensure the correct spatial arrangement of atoms.
Industrial Production Methods
Industrial production of such compounds may involve:
Optimization of reaction conditions: to maximize yield and purity.
Use of catalysts: to enhance reaction rates and selectivity.
Scale-up processes: to produce the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new functionalized compounds.
Aplicaciones Científicas De Investigación
The compound may have various scientific research applications, including:
Chemistry: Study of its unique chemical properties and reactivity.
Biology: Investigation of its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Exploration of its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Use as a precursor for the synthesis of other complex molecules or as a functional material.
Mecanismo De Acción
The mechanism by which the compound exerts its effects may involve:
Molecular targets: Binding to specific proteins, enzymes, or receptors.
Pathways involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other tetracyclic organic molecules with multiple functional groups. Examples include:
Steroids: Tetracyclic compounds with various biological activities.
Alkaloids: Nitrogen-containing tetracyclic compounds with medicinal properties.
Uniqueness
The uniqueness of the compound may lie in its specific functional groups, stereochemistry, and biological activities, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C20H24N2O3 |
|---|---|
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
(1S,14S,15E)-15-ethylidene-6-hydroxy-18-(hydroxymethyl)-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one |
InChI |
InChI=1S/C20H24N2O3/c1-3-11-9-22(2)18-7-15-14-6-12(24)4-5-17(14)21-20(15)19(25)8-13(11)16(18)10-23/h3-6,13,16,18,21,23-24H,7-10H2,1-2H3/b11-3-/t13-,16?,18+/m1/s1 |
Clave InChI |
MOAWWDRCFPJTIT-UVTBBOSTSA-N |
SMILES isomérico |
C/C=C\1/CN([C@H]2CC3=C(C(=O)C[C@H]1C2CO)NC4=C3C=C(C=C4)O)C |
SMILES canónico |
CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


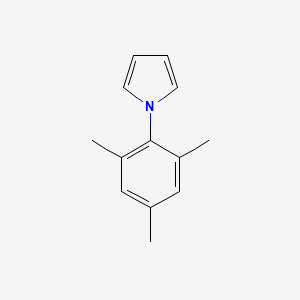
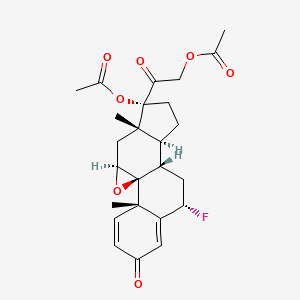
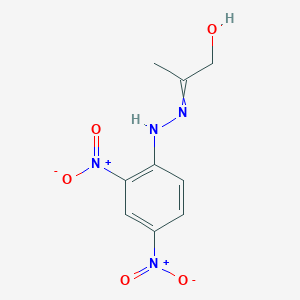
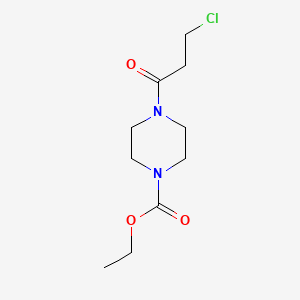
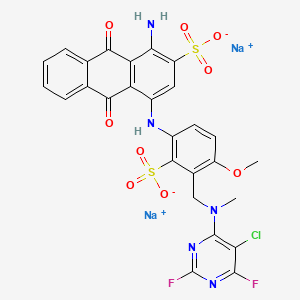
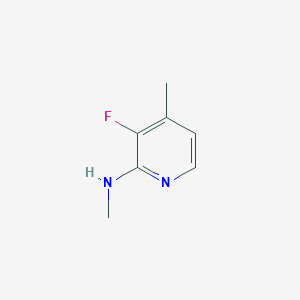
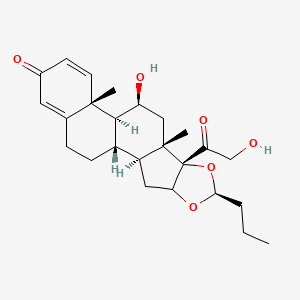
![[2-chloro-3-(4-ethylpiperazin-1-yl)phenyl] trifluoromethanesulfonate](/img/structure/B13410007.png)
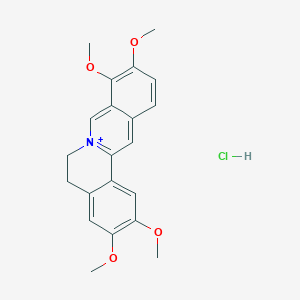

![[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate](/img/structure/B13410024.png)
![(2R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methoxycarbonylsulfanylpropanoic acid](/img/structure/B13410025.png)
